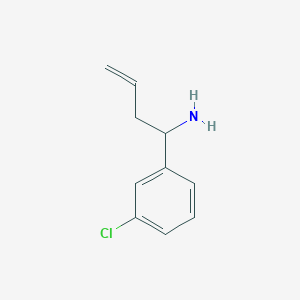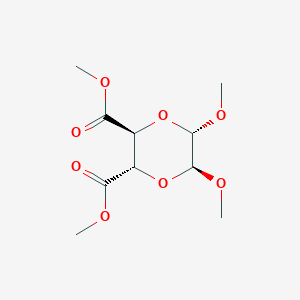![molecular formula C9H15NOS2 B11756515 1-[(4S)-4-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B11756515.png)
1-[(4S)-4-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4S)-4-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one is a chemical compound with a unique structure that includes a thiazolidine ring, a sulfanylidene group, and a propanone moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-[(4S)-4-(Propan-2-yl)-2-sulfanyliden-1,3-thiazolidin-3-yl]propan-1-on beinhaltet typischerweise die Reaktion geeigneter Thiazolidin-Derivate mit Sulfanyliden-Reagenzien unter kontrollierten Bedingungen. Die Reaktionsbedingungen umfassen oft spezifische Temperaturen, Lösungsmittel und Katalysatoren, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um die Effizienz zu maximieren und die Kosten zu minimieren. Dazu können kontinuierliche Fließreaktoren, automatisierte Systeme und fortschrittliche Reinigungsverfahren gehören, um eine gleichbleibende Qualität und Skalierbarkeit zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
1-[(4S)-4-(Propan-2-yl)-2-sulfanyliden-1,3-thiazolidin-3-yl]propan-1-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Sulfanylidene-Gruppe in ein Thiol oder Thioether umwandeln.
Substitution: Die Verbindung kann an nucleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid oder m-Chlorperbenzoesäure, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile oder Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen umfassen typischerweise spezifische Temperaturen, Lösungsmittel und Katalysatoren, um die gewünschten Transformationen zu erreichen .
Hauptsächlich gebildete Produkte
Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation Sulfoxide oder Sulfone ergeben, während Reduktion Thiole oder Thioether erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl von Derivaten mit verschiedenen funktionellen Gruppen führen .
Wissenschaftliche Forschungsanwendungen
1-[(4S)-4-(Propan-2-yl)-2-sulfanyliden-1,3-thiazolidin-3-yl]propan-1-on hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Sie wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller, antimykotischer und krebshemmender Eigenschaften.
Medizin: Es laufen Forschungen, um ihr Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.
Wirkmechanismus
Der Wirkmechanismus von 1-[(4S)-4-(Propan-2-yl)-2-sulfanyliden-1,3-thiazolidin-3-yl]propan-1-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Wegen. Die Sulfanylidene-Gruppe kann mit Thiol-haltigen Enzymen interagieren, was zu einer Hemmung oder Modulation ihrer Aktivität führt. Zusätzlich kann der Thiazolidinring mit verschiedenen Rezeptoren und Enzymen interagieren und biologische Prozesse beeinflussen .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(4S)-4-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
1-[(4S)-4-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 1-[(4S)-4-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The sulfanylidene group can interact with thiol-containing enzymes, leading to inhibition or modulation of their activity. Additionally, the thiazolidine ring can interact with various receptors and enzymes, influencing biological processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Thiazolidin-Derivate und Sulfanyliden-haltige Moleküle. Beispiele sind:
- 1-[(4S)-4-(Propan-2-yl)-2-sulfanyliden-1,3-oxazolidin-3-yl]hex-2-en-1-on
- 1-[(4S)-4-(Propan-2-yl)-2-sulfanyliden-1,3-thiazolidin-3-yl]butan-1-on .
Einzigartigkeit
1-[(4S)-4-(Propan-2-yl)-2-sulfanyliden-1,3-thiazolidin-3-yl]propan-1-on ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und seines Potenzials für vielfältige chemische Reaktionen und biologische Aktivitäten einzigartig. Seine Struktur ermöglicht verschiedene Modifikationen, was es zu einer vielseitigen Verbindung für Forschung und industrielle Anwendungen macht .
Eigenschaften
Molekularformel |
C9H15NOS2 |
|---|---|
Molekulargewicht |
217.4 g/mol |
IUPAC-Name |
1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one |
InChI |
InChI=1S/C9H15NOS2/c1-4-8(11)10-7(6(2)3)5-13-9(10)12/h6-7H,4-5H2,1-3H3/t7-/m1/s1 |
InChI-Schlüssel |
LUMSKZAOAHMEGE-SSDOTTSWSA-N |
Isomerische SMILES |
CCC(=O)N1[C@H](CSC1=S)C(C)C |
Kanonische SMILES |
CCC(=O)N1C(CSC1=S)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11756433.png)
![7-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11756441.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11756443.png)
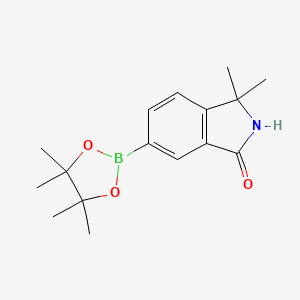
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11756454.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11756456.png)
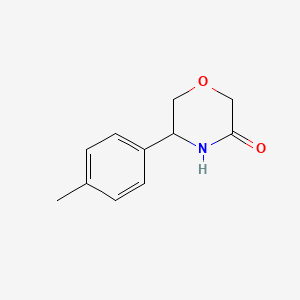
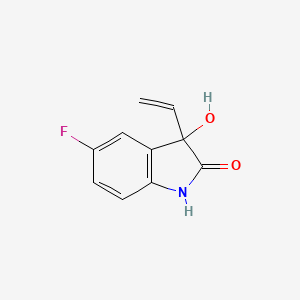

![(R)-6-Bromo-2,8-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11756481.png)
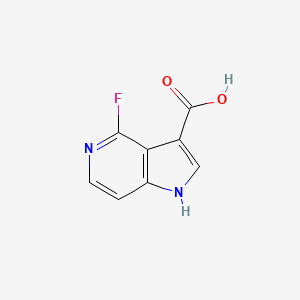
![(3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B11756498.png)
